molecular formula C16H25ClN2 B141778 N,N-Dipropyltryptamine hydrochloride CAS No. 16382-06-2

N,N-Dipropyltryptamine hydrochloride

Katalognummer: B141778
CAS-Nummer: 16382-06-2
Molekulargewicht: 280.83 g/mol
InChI-Schlüssel: AIAASKTUEVUIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dipropyltryptamine hydrochloride (DPT HCl) is a synthetic hallucinogenic tryptamine first reported in 1971 . Structurally, it consists of a tryptamine backbone substituted with two propyl groups at the terminal amine and a hydrochloride salt (Figure 1A). Its molecular formula is C₁₆H₂₅ClN₂, with a molecular weight of 280.84 g/mol, and it is identified by CAS numbers 7558-73-8 and 16382-06-2 depending on the source . DPT is typically synthesized via the reduction of indol-3-yl-N,N-dipropylglyoxylamide hydrochloride using lithium aluminium hydride, yielding a crystalline product with a melting point of 174–179°C .

Pharmacologically, DPT acts as a serotonin receptor agonist, primarily targeting 5-HT₁A and 5-HT₂A subtypes, which mediate its hallucinogenic effects in rodents . Preclinical studies indicate DPT inhibits monoamine reuptake (IC₅₀: dopamine = 23 μM, serotonin = 2.9 μM, norepinephrine = 9.1 μM) and elevates body temperature in rats at doses ≥25 mg/kg . Toxicity in mice shows an LD₅₀ of 20–78 mg/kg, higher than tryptamine (109 mg/kg) but lower than other dialkyl-substituted analogs .

Vorbereitungsmethoden

Traditional Alkylation of Tryptamine Precursors

The alkylation of tryptamine with propyl halides represents the most straightforward route to DPT-HCl. This method involves nucleophilic substitution, where the primary amine group of tryptamine reacts with propyl bromide or iodide in the presence of a base.

Reaction Mechanism and Conditions

Tryptamine undergoes alkylation in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like sodium hydride or potassium carbonate deprotonates the amine, enabling attack on the propyl halide. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding N,N-dipropyltryptamine as a free base . Subsequent treatment with hydrochloric acid in an ethanol-water mixture produces the hydrochloride salt.

Yield and Limitations

While this method achieves moderate yields (50–70%), competing side reactions, such as over-alkylation or quaternary ammonium salt formation, necessitate careful stoichiometric control. Purification via recrystallization or column chromatography is often required to isolate the target compound .

Reductive Amination with Propionaldehyde

Reductive amination offers an alternative pathway by condensing tryptamine with propionaldehyde in the presence of a reducing agent. This method avoids alkyl halides, reducing toxicity concerns.

Catalytic Hydrogenation

In a typical procedure, tryptamine and excess propionaldehyde are dissolved in methanol, and sodium cyanoborohydride (NaBH3CN) is added as a selective reducing agent. The reaction proceeds at room temperature under inert atmosphere, achieving yields of 60–75% . The free base is then converted to the hydrochloride salt using gaseous HCl.

Advantages Over Alkylation

This method minimizes byproduct formation and operates under milder conditions. However, the cost of NaBH3CN and the need for strict pH control (pH 6–7) limit its industrial scalability .

Catalytic Decarboxylation of Tryptophan Derivatives

A patent-pending method (CN104045591A) describes the synthesis of tryptamine via oxidative decarboxylation of tryptophan, which can be adapted for DPT-HCl production .

Key Steps

  • Oxidative Decarboxylation : Tryptophan reacts with a catalyst (e.g., cyclohexenone or peroxides) in a high-boiling solvent (e.g., polyethylene glycol 400) at 145–160°C. This step removes the carboxylic acid group, yielding tryptamine .

  • Propylation : The resulting tryptamine undergoes alkylation or reductive amination as described in Sections 1 and 2.

Industrial Scalability

This route reduces reliance on hazardous reagents like nitromethane, which are common in traditional tryptamine synthesis. The patent reports high yields (85–90%) and excellent purity, making it suitable for large-scale production .

Green Chemistry Approaches

Recent advances emphasize sustainable protocols, such as using propylphosphonic anhydride (T3P®) as a coupling agent. Although primarily employed for N-acyl tryptamines, this method’s principles can be extrapolated to DPT-HCl synthesis .

Solvent and Catalyst Optimization

T3P® facilitates amine-propanoic acid coupling in non-halogenated solvents (e.g., ethyl acetate), reducing environmental impact. While direct evidence for DPT-HCl is lacking, analogous reactions achieve >80% yields under ambient conditions .

Comparative Analysis of Methods

Method Yield Safety Scalability Key Challenges
Alkylation50–70%ModerateModerateByproduct formation
Reductive Amination60–75%HighLowCost of reducing agents
Catalytic Decarboxylation85–90%HighHighHigh-temperature optimization
Green Chemistry~80%Very HighEmergingLimited direct evidence

Wissenschaftliche Forschungsanwendungen

Psychedelic Research

DPT is primarily recognized for its psychedelic effects , which are mediated through its interaction with serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. Research indicates that DPT can induce hallucinogenic effects similar to those of other well-known psychedelics such as LSD and psilocybin. Studies have demonstrated that blocking these receptors significantly reduces DPT's behavioral effects, underscoring their critical role in its psychoactive properties .

Case Study: Behavioral Effects in Rodent Models

In a series of experiments, DPT was tested using a drug-elicited head-twitch assay in mice and in rats trained to discriminate between various psychedelics. The results indicated that DPT produced dose-dependent effects and served as a discriminative stimulus when compared to other hallucinogens like LSD and MDMA . The selective serotonin antagonists M100907 and WAY-100635 were used to assess the involvement of serotonin receptors, revealing that the 5-HT2A receptor plays a significant role in mediating DPT's effects .

Microdosing Studies

Recent research into microdosing psychedelics has opened avenues for exploring DPT's therapeutic benefits. Chronic intermittent low doses of related compounds like DMT have shown antidepressant-like effects without significant adverse impacts on cognition or social behavior, suggesting a similar potential for DPT . However, more extensive studies are required to validate these findings specifically for DPT.

Neuropharmacological Studies

DPT serves as a valuable tool in neuropharmacology for studying serotonin receptor interactions. Its unique structural properties allow researchers to explore the pharmacodynamics of tryptamines and their implications for understanding mood disorders and other psychological conditions .

Wirkmechanismus

DPT exerts its effects primarily through the modulation of serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered states of consciousness and perception. Additionally, DPT inhibits the re-uptake of dopamine, serotonin, and norepinephrine, which contributes to its psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

DPT belongs to the tryptamine class, sharing structural and mechanistic similarities with compounds like DMT , DET , DiPT , 5-MeO-DiPT , psilocybin , and LSD . Key differentiating factors include alkyl chain length , substituent groups , and receptor affinity profiles (Table 1).

Table 1: Comparative Analysis of DPT and Analogous Compounds

Compound Substituents Key Pharmacological Effects Toxicity (LD₅₀, Mice) Receptor Interactions
DPT HCl N,N-dipropyl 5-HT₁A/2A agonism; hyperthermia; head twitch response 20–78 mg/kg 5-HT₁A, 5-HT₂A
DMT N,N-dimethyl Rapid-onset hallucinations; MAO-sensitive ~50 mg/kg* 5-HT₁A, 5-HT₂A, σ₁
DET N,N-diethyl Longer duration than DMT; motor impairment at 6 mg/kg ~30 mg/kg* 5-HT₂A
DiPT N,N-diisopropyl Auditory distortions; less visual effects Not reported 5-HT₂A
5-MeO-DiPT 5-methoxy, N,N-diisopropyl Rhabdomyolysis; seizures in humans Not reported 5-HT₁A/2A
Psilocybin 4-phosphoryloxy Prodrug to psilocin; prolonged psychedelic effects ~280 mg/kg† 5-HT₂A, 5-HT₁A
LSD Ergoline backbone Broad receptor activity; ultra-potent (µg doses) 46–60 mg/kg‡ 5-HT₁-7, D₁-5, α-adrenergic

*Estimated from structural analogs. †Data for psilocin. ‡Data from animal studies.

Key Comparisons:

Methoxy/Phosphoryloxy Groups: 5-MeO-DiPT and psilocybin incorporate polar substituents that enhance receptor binding or prodrug conversion, unlike DPT’s simple alkyl chains .

Pharmacological Effects :

  • Hyperthermia : DPT, DMT, and DET induce dose-dependent hyperthermia in rodents, but DPT requires higher doses (25–33 mg/kg) to impair motor function compared to DET (3 mg/kg) .
  • Receptor Specificity : Unlike LSD’s promiscuous receptor profile, DPT’s effects are narrower, primarily targeting 5-HT₁A/2A .

Toxicity :

  • DPT’s LD₅₀ (20–78 mg/kg) exceeds tryptamine (109 mg/kg) but is lower than psilocybin, reflecting increased toxicity with dialkyl substitution .
  • 5-MeO-DiPT and DPT both associate with rhabdomyolysis in rare human cases, suggesting shared risks despite structural differences .

Human Use: DPT’s hallucinogenic effects are less well-characterized than LSD or psilocybin but overlap with DMT in inducing altered perception .

Biologische Aktivität

N,N-Dipropyltryptamine hydrochloride (DPT) is a synthetic compound belonging to the tryptamine family, characterized by its psychoactive properties. Its molecular formula is C₁₆H₂₅ClN₂, with a molecular weight of approximately 280.83 g/mol. DPT has gained attention in both research and psychotherapeutic contexts due to its interaction with serotonin receptors and its potential therapeutic implications.

DPT primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A and 5-HT₁A receptors. These interactions are crucial for its psychoactive effects, which include alterations in perception, mood, and cognition. Research indicates that DPT inhibits the reuptake of serotonin, leading to increased synaptic levels of this neurotransmitter, which may contribute to its hallucinogenic effects .

Receptor Interaction

The modulation of serotonin receptors by DPT has been extensively studied. The following table summarizes the key receptor interactions and their implications:

Receptor Type Role in DPT Activity Effects of Antagonists
5-HT₂AMediates psychedelic effectsAlters behavioral responses significantly
5-HT₁AInfluences mood and anxietyModulates anxiolytic effects

This complex pharmacological profile suggests that DPT's effects are not solely dependent on one receptor type but rather a combination of multiple receptor interactions.

Comparative Analysis with Other Tryptamines

DPT shares structural similarities with other tryptamines. Below is a comparative analysis highlighting its unique features:

Compound Name Molecular Formula Psychoactive Effects Unique Features
N,N-Dimethyltryptamine (DMT)C₁₂H₁₆N₂Intense psychedelic experienceFound endogenously
N,N-Diethyltryptamine (DET)C₁₄H₁₈N₂Psychedelic effectsLess potent than DMT
5-Methoxy-N,N-dimethyltryptamineC₁₄H₁₈N₂OPsychedelic effectsContains a methoxy group at position 5
BufoteninC₁₃H₁₈N₂OHallucinogenic effectsDerived from certain plants

DPT's unique structural configuration contributes to its distinct psychoactive profile compared to these closely related analogs .

Neuropharmacological Studies

Research has demonstrated that DPT can produce hallucinogenic effects similar to those of other psychedelics. A study conducted on rodents highlighted that DPT administration resulted in significant behavioral changes consistent with hallucinogenic activity. The study emphasized the importance of both 5-HT₂A and 5-HT₁A receptor mediation in these effects .

Clinical Applications

While primarily used in research settings, there have been explorations into the psychotherapeutic potential of DPT. Some case studies suggest that it may provide therapeutic benefits for conditions such as anxiety and depression, although comprehensive clinical trials are still needed to establish efficacy and safety .

Safety Profile

The safety profile of DPT appears favorable, with studies indicating a lack of significant toxic effects at typical dosages used in research contexts. This characteristic positions DPT as a candidate for further studies exploring its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dipropyltryptamine hydrochloride (DPT HCl) with high purity?

DPT HCl can be synthesized via reductive amination using sodium bicarbonate or organic bases like diisopropylethylamine. For example, reacting tryptamine with propyl halides in anhydrous dioxane under reflux yields the base, which is then acidified with HCl to form the hydrochloride salt. Yields vary (10–39%) depending on the base used, with NaHCO3 yielding <10% and organic bases yielding up to 39%. Recrystallization from isopropanol (IPA) and ether produces a white crystalline powder (mp 174–179°C) .

Q. How should DPT HCl be stored to maintain stability for long-term studies?

Store the powder at -20°C for up to 3 years. For in vivo formulations, dissolve in DMSO (50 µL), mix with PEG300 (300 µL), Tween 80 (50 µL), and ddH2O (600 µL) to create a stable solution, which should be stored at -80°C for 1 year to prevent degradation .

Q. What pharmacological mechanisms underlie DPT HCl's psychedelic effects?

DPT HCl inhibits reuptake of serotonin (IC50 = 2.9 µM), dopamine (IC50 = 23 µM), and norepinephrine (IC50 = 9.1 µM), with its hallucinogenic effects primarily mediated by 5-HT2A receptor agonism. Rodent studies show its effects are blocked by 5-HT2A antagonists, confirming receptor specificity .

Q. What standardized assays are used to evaluate DPT HCl's psychoactivity in preclinical models?

Use head-twitch response (HTR) assays in rodents to quantify 5-HT2A activation. For behavioral studies, administer DPT HCl (15–30 mg in humans; adjust for animal models) and measure pupil dilation, locomotor activity, and self-exploration behaviors. Double-blind placebo-controlled designs are critical for minimizing bias .

Advanced Research Questions

Q. How do 5-HT1A and 5-HT2A receptor interactions contribute to DPT HCl's dose-dependent effects?

At low doses, DPT HCl preferentially activates 5-HT1A autoreceptors, reducing serotonin release and producing anxiolytic effects. Higher doses engage postsynaptic 5-HT2A receptors, inducing hallucinations. Use selective antagonists (e.g., WAY-100635 for 5-HT1A, ketanserin for 5-HT2A) in electrophysiological or microdialysis studies to dissect these pathways .

Q. How can researchers resolve contradictions in reported IC50 values for DPT HCl's neurotransmitter reuptake inhibition?

Variability arises from assay conditions (e.g., cell type, incubation time). Standardize protocols using HEK-293 cells expressing human monoamine transporters and validate with reference inhibitors (e.g., fluoxetine for serotonin). Replicate experiments across labs to confirm IC50 ranges (e.g., 2.9–9.1 µM for serotonin) .

Q. What analytical methods are recommended for quantifying DPT HCl in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., DPT-d10) for forensic or pharmacokinetic studies. Optimize extraction with solid-phase extraction (SPE) columns and a mobile phase of 0.1% formic acid in acetonitrile/water. Validate methods per FDA guidelines (LOQ ≤ 1 ng/mL) .

Q. How should clinical trials be designed to assess DPT HCl's therapeutic potential in psychiatric disorders?

Follow Phase Ib/IIa adaptive designs with dose escalation (4–30 mg) in patients with treatment-resistant depression. Measure outcomes via the Hamilton Depression Rating Scale (HAMD-17) and fMRI for functional connectivity changes. Include placebo controls and monitor adverse effects (e.g., headache, nausea) .

Q. What formulation challenges arise when developing DPT HCl for intravenous administration?

DPT HCl’s low solubility in aqueous buffers requires co-solvents like PEG300. However, PEG can cause histamine release in vivo. Test alternatives (e.g., cyclodextrins) and use dynamic light scattering (DLS) to assess particle aggregation. Sterile filtration (0.22 µm) is critical to avoid endotoxin contamination .

Q. How does DPT HCl's structure-activity relationship (SAR) compare to DMT and DET?

Extending alkyl chains from dimethyl (DMT) to dipropyl (DPT) increases lipid solubility and half-life. DPT’s longer duration (4–6 hours vs. DMT’s 15 minutes) correlates with slower metabolism by monoamine oxidase (MAO). Use computational modeling (e.g., molecular docking) to predict binding affinities across tryptamine analogs .

Eigenschaften

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048897
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7558-73-8
Record name N,N-dipropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 2
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 3
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 5
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 6
N,N-Dipropyltryptamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.